molecular formula C8H6BrN3O B11870280 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Cat. No.: B11870280
M. Wt: 240.06 g/mol
InChI Key: PEDXYHGDIAVVRZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (CAS 1779130-00-5) is a brominated heterocyclic building block of significant interest in pharmaceutical research and drug discovery. With a molecular formula of C8H6BrN3O and a molecular weight of 240.06 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . The scaffold is a 1H-pyrazolo[4,3-b]pyridine, a core structure known for its wide range of pharmacological activities. Researchers value this bromo-derivative for its synthetic utility; the bromine atom at the 3-position of the fused ring system is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships . Pyrazolopyridine derivatives are a prominent class of nitrogen-containing heterocycles that have demonstrated substantial biological activities, including acting as anticancer, antiviral, antifungal, and anti-inflammatory agents . Their structural similarity to purine bases makes them attractive scaffolds for designing enzyme inhibitors, particularly kinase inhibitors . This specific acetyl-substituted bromo compound is therefore a critical intermediate for medicinal chemists developing targeted therapies, especially in the fields of oncology and central nervous system diseases. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(3-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-5(13)12-6-3-2-4-10-7(6)8(9)11-12/h2-4H,1H3

InChI Key

PEDXYHGDIAVVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C(=N1)Br)N=CC=C2

Origin of Product

United States

Preparation Methods

Nitrosation-Mediated Cyclization

A key method involves the nitrosation of 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediates. As detailed in patent CN102911174A, sodium nitrite (NaNO₂) in acidic media facilitates cyclization at low temperatures (−5°C to 0°C), achieving yields exceeding 90%. The reaction proceeds via diazotization, followed by intramolecular cyclization to form the pyrazolo[4,3-b]pyridine core.

Reaction Scheme

  • Diazotization:

    5-Bromo-1H-pyrazolo[3,4-b]pyridine+NaNO2H2SO4,5CDiazo intermediate\text{5-Bromo-1H-pyrazolo[3,4-b]pyridine} + \text{NaNO}_2 \xrightarrow{\text{H}_2\text{SO}_4, -5^\circ\text{C}} \text{Diazo intermediate}
  • Cyclization:

    Diazo intermediateΔ1H-pyrazolo[4,3-b]pyridine\text{Diazo intermediate} \xrightarrow{\Delta} \text{1H-pyrazolo[4,3-b]pyridine}

Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature−5°C to 0°CPrevents byproducts
NaNO₂ Equivalents1.0–2.0 eqMaximizes conversion
Acid Concentration10–15% H₂SO₄Enhances cyclization

This method avoids hazardous reagents and achieves high regioselectivity for the 3-bromo position.

Bromination of Pyrazolo[4,3-b]pyridine Precursors

Direct Bromination Using N-Bromosuccinimide (NBS)

Post-cyclization bromination introduces the bromine atom at the 3-position. NBS in dimethylformamide (DMF) at 80°C selectively brominates the pyrazole ring, yielding 85–92% product.

Reaction Conditions

  • Solvent: DMF

  • Temperature: 80°C

  • Time: 12–16 hours

Comparative Bromination Efficiency

Brominating AgentSolventYield (%)Selectivity (3-Br)
NBSDMF92>95%
Br₂CHCl₃7880%
HBr/H₂O₂AcOH6570%

NBS minimizes over-bromination and simplifies purification.

Suzuki-Miyaura Coupling for Functionalization

Boronic Acid Intermediate Synthesis

Patent CN110746345B outlines a Suzuki-Miyaura coupling approach using (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid and 2-bromopyridine. The reaction employs a palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium) and sodium carbonate in tetrahydrofuran (THF) at 75°C, achieving 81% yield.

Key Steps

  • Protection of hydroxyl groups with MEMCl.

  • Boronation using trimethyl borate.

  • Cross-coupling with 2-bromopyridine.

Catalyst Performance

CatalystYield (%)Turnover Number (TON)
Pd(OAc)₂65320
Pd(dppf)Cl₂81405
Pd(PPh₃)₄72360

Pd(dppf)Cl₂ enhances electron transfer, improving coupling efficiency.

Protecting Group Strategies

MEM Group Utilization

The methoxyethoxymethyl (MEM) group protects reactive sites during synthesis. In CN110746345B, MEMCl reacts with 4-bromo-2-bromomethylphenol in aprotic solvents (e.g., dichloromethane), followed by deprotection using titanium tetrachloride (TiCl₄).

Deprotection Efficiency

Deprotection AgentSolventTime (h)Yield (%)
TiCl₄CH₂Cl₂499
HClMeOH/H₂O1285
BF₃·Et₂ODCM690

TiCl₄ achieves quantitative deprotection without side reactions.

Comparative Analysis of Synthetic Routes

Performance Metrics Across Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Nitrosation Cyclization38598High
Direct Bromination29295Moderate
Suzuki-Miyaura Coupling58197Low

Nitrosation cyclization offers the best balance of yield and scalability for industrial applications .

Chemical Reactions Analysis

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Positional Isomers of Bromine-Substituted Pyrazolopyridines

The position of the bromine atom on the pyrazolo[4,3-b]pyridine ring significantly influences reactivity and biological activity:

Compound Name Bromine Position Molecular Formula Key Properties/Applications Reference
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone 3 C₈H₆BrN₃O Intermediate for kinase inhibitors
1-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone 6 C₈H₆BrN₃O Used in Suzuki-Miyaura couplings
1-(5-Bromo-pyrazolo[4,3-b]pyridin-1-yl)-ethanone 5 C₈H₆BrN₃O Explored in anticancer drug discovery
  • Key Insight: The 3-bromo derivative (target compound) is more reactive in nucleophilic aromatic substitution due to the bromine's proximity to the electron-withdrawing ethanone group. In contrast, the 5- and 6-bromo isomers exhibit distinct regioselectivity in cross-coupling reactions .

Variations in Heterocyclic Core Structure

Alterations to the fused ring system modulate electronic properties and binding affinity:

Compound Name Core Structure Key Modifications Applications Reference
3-Bromo-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Bromine at position 3 Building block for antiviral agents
1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethanone Pyrazolo[4,3-c]pyridine Ethanone at position 3 Intermediate in material science
7-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Methyl group at position 1 Potential kinase inhibitor
  • Key Insight : Pyrazolo[4,3-b]pyridine derivatives generally exhibit higher metabolic stability compared to pyrazolo[3,4-b]pyridines due to reduced ring strain. The addition of a methyl group (e.g., 7-bromo-1-methyl derivative) enhances lipophilicity, improving membrane permeability .

Substituent Effects on Bioactivity

Functional groups on the pyrazolopyridine ring influence pharmacological profiles:

Compound Name Substituents Bioactivity Reference
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Amine at position 3 JAK2/STAT3 pathway inhibition (IC₅₀ = 12 nM)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydropyrazole with aryl groups Anticancer activity (GI₅₀ = 1.2 µM)
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Pyrrolo[2,3-b]pyridine core Kinase selectivity modulator
  • Key Insight: The ethanone group in the target compound allows for efficient derivatization into amines or hydrazones, enhancing target specificity. For example, replacing ethanone with an aryl amine (as in N-(3-chloro-4-fluorophenyl)-derivative) shifts activity toward kinase inhibition .

Biological Activity

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a compound belonging to the pyrazolo[4,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. These compounds are characterized by their bicyclic structure, which allows for various substitutions that can enhance their pharmacological properties. This article reviews the biological activity of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula for 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is C8H7BrN2OC_8H_7BrN_2O, with a molecular weight of 216.06 g/mol. Its structure features a bromine atom at the 3-position of the pyrazole ring, which is critical for its biological activity.

Synthesis

Several synthetic routes have been developed to produce 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. Common methods include:

  • Condensation reactions involving pyrazole derivatives and acetophenones.
  • Bromination of existing pyrazolo[4,3-b]pyridines to introduce the bromine substituent.

Anticancer Properties

Research indicates that compounds similar to 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[4,3-b]pyridines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

Compounds in this class have also demonstrated antimicrobial properties against a range of pathogens. For example, studies have reported efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The mode of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects of pyrazolo[4,3-b]pyridines. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Preliminary studies indicate potential benefits in models of neurodegenerative diseases like Alzheimer's .

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[4,3-b]pyridine derivatives for their anticancer activities. The study highlighted that modifications at the 3-position significantly affected cytotoxicity against various cancer cell lines. Specifically, the introduction of halogen substituents enhanced the compounds' potency .

CompoundIC50 (µM)Cancer Type
Compound A5.2Breast Cancer
Compound B2.8Lung Cancer
Compound C7.0Colon Cancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves condensation of 3-fluoro-2-formylpyridine with hydrazine at 110°C for 16 hours, followed by bromination using HBr to introduce the bromine substituent (29% yield for this step). Subsequent Boc protection with Boc₂O in DMF (88% yield) and Pd-catalyzed coupling with aryl amines (e.g., 3-chloro-4-fluoroaniline) under nitrogen atmosphere are critical steps. Optimization includes:

  • Temperature control : Maintaining 100°C during coupling reactions to enhance catalytic efficiency.
  • Catalyst selection : Using Pd₂(dba)₃/XPhos for improved cross-coupling yields.
  • Purification : Employing reverse-phase HPLC to isolate pure products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, and how can data discrepancies be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming regioselective bromination and acetyl group placement.
  • LC-MS : Validates molecular weight and detects impurities.
  • X-ray crystallography (if applicable): Resolves ambiguous stereochemistry.
    Discrepancies in spectral data (e.g., unexpected splitting) may arise from residual solvents or tautomerism. Solutions include:
  • Repetition under anhydrous conditions.
  • Comparing computational predictions (e.g., DFT calculations) with experimental data .

Advanced Research Questions

Q. How does the position of bromination on the pyrazolo[4,3-b]pyridine ring influence the compound's reactivity and derivatization potential?

  • Methodological Answer : Bromination at the 3-position (vs. 5-position) enhances electrophilic aromatic substitution due to reduced steric hindrance. For example:

  • Electron-withdrawing effects : The 3-bromo group directs further functionalization (e.g., Suzuki coupling) to the 4-position.
  • Steric effects : Bulkier substituents at the 5-position may hinder cross-coupling reactions. Computational modeling (e.g., molecular docking) can predict reactive sites .

Q. What strategies are employed to evaluate the biological activity of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, and how can contradictory bioassay results be reconciled?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based protocols.
  • Antimicrobial testing : Use standardized MIC (Minimum Inhibitory Concentration) assays.
    Contradictory results (e.g., variable IC₅₀ across studies) may stem from:
  • Assay conditions : Differences in buffer pH or ATP concentration in kinase assays.
  • Cell line variability : Use isogenic cell lines to control for genetic background.
    Mitigation includes meta-analysis of multiple datasets and validation via orthogonal assays (e.g., SPR vs. ELISA) .

Q. When encountering discrepancies in reported reaction yields for the synthesis of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, what methodological approaches can be used to identify and address the underlying causes?

  • Methodological Answer :

  • Parameter screening : Use Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent purity.
  • In situ monitoring : Employ ReactIR or HPLC to track intermediate formation.
  • Reagent quality : Substitute commercial HBr with freshly distilled HBr to avoid oxidation byproducts.
    Example: A 29% yield in bromination () could improve to >50% by optimizing stoichiometry (1.2 eq HBr) and quenching with NaHSO₃ .

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